molecular formula C28H29F2N3O B13430639 Pimozide-d5 (Major)

Pimozide-d5 (Major)

Cat. No.: B13430639
M. Wt: 466.6 g/mol
InChI Key: YVUQSNJEYSNKRX-SQXKFXMRSA-N
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Description

Pimozide-d5 (Major) is a deuterated form of pimozide, a neuroleptic drug of the diphenylbutylpiperidine class. Pimozide is primarily used as an antipsychotic agent and is effective in managing motor and phonic tics in patients with Tourette’s Disorder . The deuterated form, Pimozide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pimozide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pimozide-d5 involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Pimozide-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Pimozide-d5 undergoes several types of chemical reactions, including:

    Oxidation: Pimozide-d5 can be oxidized to form various metabolites.

    Reduction: The compound can undergo reduction reactions, although these are less common.

    Substitution: Pimozide-d5 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, with conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include various metabolites of Pimozide-d5, which are often studied to understand the drug’s metabolic pathways and potential side effects.

Scientific Research Applications

Pimozide-d5 is widely used in scientific research for several applications:

Mechanism of Action

Pimozide-d5 exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, reducing the activity of dopamine and alleviating symptoms of disorders such as Tourette’s Syndrome . The compound also affects other neurotransmitter systems, contributing to its therapeutic and side effects.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Another antipsychotic drug with similar dopamine receptor-blocking activity.

    Chlorpromazine: A typical antipsychotic with a broader spectrum of receptor targets.

    Fluphenazine: Similar in its antipsychotic effects but with different pharmacokinetic properties.

Uniqueness of Pimozide-d5

Pimozide-d5 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and half-life of the compound, providing valuable insights into its behavior in the body.

Properties

Molecular Formula

C28H29F2N3O

Molecular Weight

466.6 g/mol

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D

InChI Key

YVUQSNJEYSNKRX-SQXKFXMRSA-N

Isomeric SMILES

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H]

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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